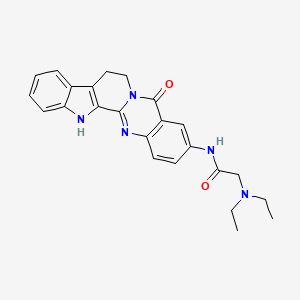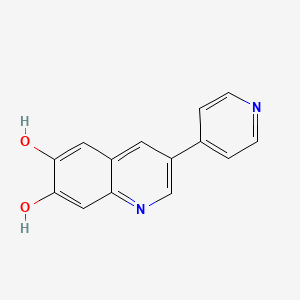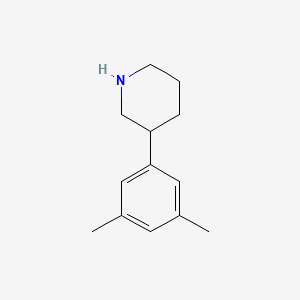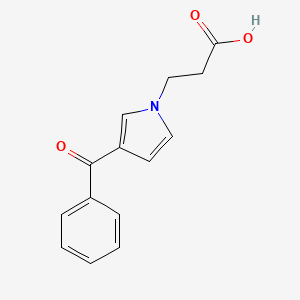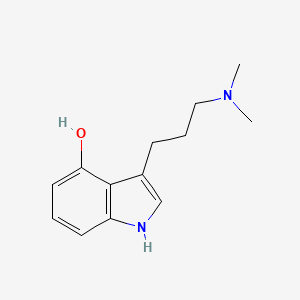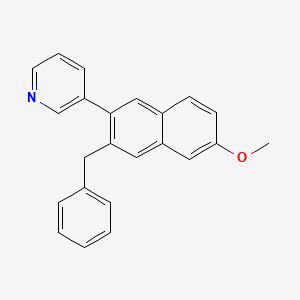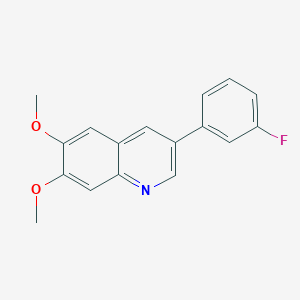
3-(3-Fluoro-phenyl)-6,7-dimethoxy-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-phenyl)-6,7-dimethoxy-quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluoro-phenyl group and methoxy groups in the structure enhances its chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-phenyl)-6,7-dimethoxy-quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-fluoroaniline, 6,7-dimethoxyquinoline, and other reagents.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluoro-phenyl)-6,7-dimethoxy-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluoro-phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(3-Fluoro-phenyl)-6,7-dimethoxy-quinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-phenyl)-6,7-dimethoxy-quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes involved in disease progression.
Comparison with Similar Compounds
- 3-Fluorophenylboronic acid
- Phenylboronic acid
- (3-Fluoro-phenyl)-acetaldehyde
Comparison:
- 3-Fluorophenylboronic acid: Similar in structure due to the presence of the fluoro-phenyl group, but differs in its boronic acid functionality, making it useful in different types of chemical reactions .
- Phenylboronic acid: Lacks the fluoro group and methoxy groups, resulting in different chemical properties and reactivity .
- (3-Fluoro-phenyl)-acetaldehyde: Shares the fluoro-phenyl group but has an aldehyde functionality, leading to different applications and reactivity .
3-(3-Fluoro-phenyl)-6,7-dimethoxy-quinoline stands out due to its unique combination of the fluoro-phenyl group and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14FNO2 |
|---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-6,7-dimethoxyquinoline |
InChI |
InChI=1S/C17H14FNO2/c1-20-16-8-12-6-13(11-4-3-5-14(18)7-11)10-19-15(12)9-17(16)21-2/h3-10H,1-2H3 |
InChI Key |
UECRIUGPTSAZMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol](/img/structure/B10842254.png)
